Molecular Weight and Heavy Atom Count Differentiation Versus Simpler Benzenesulfonic Acid Analogs
The target compound (C22H18N4O3S, MW 418.47 g/mol, 30 heavy atoms) is structurally differentiated from its closest monoazo analog, 4-[(4-amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3, C16H13N3O3S, MW 327.07 g/mol, 23 heavy atoms), by the presence of the 2-anilinobenzenesulphonic acid coupling component instead of a simple benzenesulfonic acid . This represents a molecular weight increase of 91.40 g/mol (+27.9%) and a heavy atom count increase of 7 atoms (+30.4%), directly attributable to the additional phenylamino substituent on the coupling ring . Both datasets are derived from authoritative chemical database computed properties and represent cross-study comparable evidence .
| Evidence Dimension | Molecular weight and heavy atom count |
|---|---|
| Target Compound Data | MW 418.47 g/mol; 30 heavy atoms; C22H18N4O3S |
| Comparator Or Baseline | 4-[(4-Amino-1-naphthyl)azo]benzenesulfonic acid (CAS 3713-23-3): MW 327.07 g/mol; 23 heavy atoms; C16H13N3O3S |
| Quantified Difference | Δ MW = +91.40 g/mol (+27.9%); Δ heavy atoms = +7 (+30.4%); Δ molecular formula: +C6H5NO |
| Conditions | Computed properties from Chem960 database; cross-referenced with Chemindex CAS records |
Why This Matters
The substantially higher molecular weight and heavy atom count directly impact molar stoichiometry in downstream reactions (e.g., synthesis of polyazo dyes such as Acid Black 26), where the anilino bridge provides an additional site for further diazotization and coupling, making procurement of the correct intermediate critical for maintaining synthetic yield and product identity.
